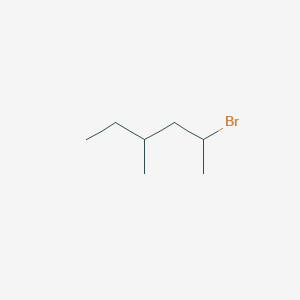

2-Bromo-4-methylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61653-12-1 |

|---|---|

Molecular Formula |

C7H15Br |

Molecular Weight |

179.10 g/mol |

IUPAC Name |

2-bromo-4-methylhexane |

InChI |

InChI=1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3 |

InChI Key |

NRWCWVSNXYGJCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)Br |

Origin of Product |

United States |

Foundational & Exploratory

2-Bromo-4-methylhexane chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a halogenated alkane with applications in organic synthesis. The document covers its chemical structure, IUPAC nomenclature, physicochemical properties, and key reaction pathways, including a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an alkyl halide characterized by a hexane (B92381) backbone.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] This name indicates a six-carbon main chain (hexane) with a bromine atom substituted at the second carbon and a methyl group at the fourth carbon.[1][3] The condensed structural formula can be represented as CH₃CH(Br)CH₂CH(CH₃)CH₂CH₃.

The structure contains two chiral centers, at carbon 2 and carbon 4, meaning it can exist as four possible stereoisomers (diastereomers).

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 61653-12-1 | [1][2][5] |

| Molecular Formula | C₇H₁₅Br | [1][2][4] |

| Molecular Weight | 179.10 g/mol | [1][2][4] |

| Canonical SMILES | CCC(C)CC(C)Br | [2][4][5] |

| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][4] |

| XLogP3 | 3.6 | [2][4] |

| Exact Mass | 178.03571 g/mol | [2][4] |

| Boiling Point | Not reported | [1] |

| Density | Not reported | [1] |

Synthesis and Reactivity

Synthesis via Radical Bromination

The primary method for synthesizing this compound is through the radical bromination of 4-methylhexane.[1] This reaction proceeds via a free-radical mechanism, typically initiated by ultraviolet (UV) light or heat, which facilitates the selective abstraction of a hydrogen atom from the secondary carbon, followed by its replacement with a bromine atom.[1]

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the radical bromination of 4-methylhexane.

Materials:

-

4-methylhexane

-

Bromine (Br₂)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN) or a UV lamp

-

Nonpolar solvent (e.g., hexane)

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Brine solution (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-methylhexane in a nonpolar solvent like hexane. The apparatus should be protected from ambient light if a UV lamp is not used for initiation.

-

Initiation: If using a chemical initiator, add a catalytic amount of AIBN to the solution. Alternatively, position a UV lamp to irradiate the flask.

-

Bromine Addition: Slowly add bromine dropwise from the dropping funnel to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature (e.g., 40–60°C) to prevent over-bromination.[1] The characteristic red-brown color of bromine should fade as it is consumed.

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water, followed by a brine solution.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure this compound.

Chemical Reactivity

The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[1] As a secondary alkyl halide, it can undergo both SN1 and SN2 reactions, with the dominant pathway influenced by the nucleophile, solvent, and temperature.

-

SN2 Reactions: In the presence of strong nucleophiles (e.g., hydroxide, cyanide) and polar aprotic solvents (e.g., DMSO), this compound tends to react via an SN2 mechanism.[1]

-

SN1 Reactions: In polar protic solvents, which can stabilize the secondary carbocation intermediate, an SN1 pathway may be favored, especially with weaker nucleophiles.[1]

This reactivity makes this compound a useful intermediate for introducing the 4-methylhexyl group into various molecular structures, finding utility in the synthesis of pharmaceuticals and agrochemicals.[1]

Logical Workflow for Reaction Pathway Selection

The choice between an SN1 and SN2 pathway for a reaction involving this compound is a critical consideration in synthetic design. The following diagram illustrates the logical workflow for determining the likely reaction mechanism based on experimental conditions.

References

Physical and chemical properties of 2-Bromo-4-methylhexane

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-4-methylhexane

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It covers key data, reaction mechanisms, and synthetic pathways.

Core Properties and Identifiers

This compound is a secondary alkyl halide.[1] Its structure consists of a hexane (B92381) backbone with a bromine atom at the second carbon and a methyl group at the fourth carbon.[1] This substitution pattern significantly influences its chemical reactivity.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 61653-12-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₅Br | [1][3][4][5] |

| Molecular Weight | 179.10 g/mol | [1][2][3][4] |

| Canonical SMILES | CCC(C)CC(C)Br | [1][2][3] |

| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][3][4] |

| XLogP3 | 3.6 | [1][2] |

| LogP | 3.206 | [5] |

| Rotatable Bond Count | 3 | [3][5] |

| Heavy Atom Count | 8 | [3] |

| Boiling Point | Not explicitly reported in literature. | [4] |

| Density | Not explicitly reported in literature. | [4] |

Chemical Synthesis

Several synthetic routes are available for the preparation of this compound. The choice of method depends on factors such as starting material availability, desired yield, and scalability.

Synthesis from 4-methylhexan-2-ol

A common laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 4-methylhexan-2-ol.[1] This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]

Caption: Synthetic workflow for this compound.

Radical Bromination of 4-methylhexane

For industrial-scale production, the free-radical bromination of 4-methylhexane using bromine (Br₂) under UV light or heat is a viable method.[4] This reaction proceeds via a free-radical mechanism, where a hydrogen atom is abstracted from the second carbon, followed by the introduction of a bromine atom.[4]

Chemical Reactivity and Reaction Mechanisms

As a secondary alkyl halide, this compound exhibits reactivity characteristic of this class, primarily undergoing nucleophilic substitution and elimination reactions.[1] The specific pathway is highly dependent on the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

This compound can react via both Sₙ1 and Sₙ2 mechanisms.[1]

-

Sₙ2 Mechanism : This pathway is favored by strong nucleophiles in polar aprotic solvents (e.g., DMSO).[4] The reaction involves a single, concerted step where the nucleophile attacks the carbon-bearing bromine from the backside, leading to an inversion of stereochemistry.[1] However, steric hindrance from the methyl group at the fourth carbon can slightly impede the Sₙ2 mechanism.[4]

-

Sₙ1 Mechanism : This pathway is favored in polar protic solvents (like water or ethanol) which can stabilize the intermediate carbocation.[1][4] The secondary carbocation formed is stabilized by hyperconjugation.[1]

Elimination Reactions (E2)

In the presence of a strong, non-nucleophilic base such as potassium tert-butoxide, this compound undergoes dehydrohalogenation via an E2 mechanism to form an alkene.[4] The major product is typically the more substituted alkene, 4-methyl-2-hexene, in accordance with Zaitsev's rule.[4]

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not extensively published. However, based on general organic chemistry principles, the following outlines provide a methodological framework.

General Protocol for Sₙ2 Reaction (e.g., with Sodium Azide)

-

Dissolution : Dissolve this compound in a polar aprotic solvent such as acetone (B3395972) or DMSO in a round-bottom flask.

-

Reagent Addition : Add a stoichiometric equivalent of sodium azide (B81097) (NaN₃).

-

Reaction : Heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up : After completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification : Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting crude product by distillation or column chromatography.

General Protocol for E2 Elimination

-

Reagent Preparation : Prepare a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide, in its corresponding alcohol (tert-butanol).

-

Reactant Addition : Add this compound dropwise to the basic solution at a controlled temperature (often room temperature or slightly elevated).

-

Reaction : Stir the mixture for a specified period until the starting material is consumed, as indicated by TLC or GC analysis.

-

Work-up : Quench the reaction by adding water. Separate the organic layer.

-

Purification : Wash the organic layer with water and brine, dry it over an anhydrous salt, and remove the solvent. The resulting alkene product, 4-methyl-2-hexene, can be purified by fractional distillation.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[1][4] Its applications include:

-

Pharmaceutical Synthesis : Similar alkyl halides are used in the development and synthesis of new drug candidates due to their potential biological activities.[1][4] They can be used in alkylation reactions to build more complex molecular scaffolds for analgesics and anticonvulsants.[4]

-

Agrochemicals : It can serve as a precursor for herbicides and pesticides.[4]

-

Mechanistic Studies : It is a useful substrate for studying the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.[1]

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylhexane from 4-methylhexan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-4-methylhexane from 4-methylhexan-2-ol, a key transformation in organic synthesis. This document outlines the primary synthetic route, reaction mechanism, experimental protocols, and purification techniques, supported by relevant quantitative data and safety information.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry, providing versatile intermediates for further functionalization. The synthesis of this compound from 4-methylhexan-2-ol is a representative example of converting a secondary alcohol to a secondary alkyl bromide. This guide will focus on the use of phosphorus tribromide (PBr₃) as the brominating agent, a method known for its efficiency and stereochemical control.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the product is presented below.

| Property | 4-methylhexan-2-ol | This compound |

| Molecular Formula | C₇H₁₆O | C₇H₁₅Br |

| Molar Mass | 116.20 g/mol | 179.10 g/mol [1] |

| Appearance | Colorless liquid (presumed) | Colorless liquid (presumed) |

| Boiling Point | 148 °C | Not explicitly found |

| Density | 0.817 g/cm³ | Not explicitly found |

Reaction Scheme and Mechanism

The synthesis of this compound from 4-methylhexan-2-ol using phosphorus tribromide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is generally preferred for primary and secondary alcohols as it avoids the formation of carbocation intermediates, thus preventing potential rearrangement side products.[2][3][4]

The reaction can be depicted as follows:

The mechanism involves two main stages:

-

Activation of the Alcohol: The lone pair of electrons on the oxygen atom of 4-methylhexan-2-ol attacks the electrophilic phosphorus atom of PBr₃. This results in the formation of a protonated intermediate and the displacement of a bromide ion. This step converts the poor hydroxyl leaving group into a good leaving group (an alkyldibromophosphite).[4]

-

Nucleophilic Attack: The displaced bromide ion, a good nucleophile, then attacks the carbon atom bearing the activated hydroxyl group from the backside. This concerted step leads to the formation of the C-Br bond and the cleavage of the C-O bond, resulting in the desired this compound with an inversion of stereochemistry at the reaction center.[5]

Figure 1: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol

While a specific, peer-reviewed protocol for the synthesis of this compound was not found in the literature search, a general and reliable procedure for the bromination of a secondary alcohol using PBr₃ is provided below. This protocol is based on established methods for similar transformations.[6] It is crucial to perform a thorough risk assessment before conducting this experiment.

Materials and Reagents:

-

4-methylhexan-2-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

-

Pyridine (optional, to neutralize liberated HBr)[2]

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylhexan-2-ol in an anhydrous solvent such as diethyl ether or dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Addition of PBr₃: Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. The reaction is exothermic, and slow addition is crucial to control the temperature.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for several hours or overnight.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

-

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Spectroscopic Data

4-methylhexan-2-ol:

-

¹³C NMR: Predicted chemical shifts would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectrum: A broad peak in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

This compound (Predicted):

-

¹H NMR: The spectrum would be complex due to the diastereotopic protons. Key signals would include a multiplet for the proton on the carbon bearing the bromine atom (C2), likely in the downfield region (around 3.5-4.5 ppm). The methyl groups would appear as doublets or triplets in the upfield region.

-

¹³C NMR: The spectrum would show seven distinct signals. The carbon attached to the bromine (C2) would be shifted downfield compared to the corresponding carbon in the starting alcohol.

-

IR Spectrum: The characteristic broad O-H peak from the starting material will be absent. The spectrum will be dominated by C-H stretching and bending vibrations. A C-Br stretching vibration may be observed in the fingerprint region (typically 500-600 cm⁻¹).

Safety Considerations

-

Phosphorus tribromide (PBr₃) is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The reaction generates hydrogen bromide (HBr) gas, which is also corrosive and toxic. The reaction apparatus should be equipped with a drying tube and vented to a scrubber or an efficient fume hood.

-

Solvents such as diethyl ether and dichloromethane are flammable and volatile. Ensure there are no ignition sources nearby.

Conclusion

The synthesis of this compound from 4-methylhexan-2-ol using phosphorus tribromide is an effective method for producing the corresponding secondary alkyl bromide. The Sₙ2 mechanism of this reaction provides good stereochemical control and minimizes the formation of rearrangement byproducts. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. Further optimization of the provided general protocol may be necessary to achieve high yields and purity for this specific transformation.

References

Spectroscopic data (NMR, IR, MS) for 2-Bromo-4-methylhexane

A comprehensive analysis of the spectroscopic data for 2-bromo-4-methylhexane is essential for its unambiguous identification and characterization in research and drug development. This technical guide provides a detailed overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: this compound[1] Molecular Formula: C7H15Br[1] Molecular Weight: 179.10 g/mol [1] Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of predicted values based on established spectroscopic principles for alkyl halides and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure. The presence of a chiral center at both C2 and C4 results in diastereotopic protons for the C3 and C5 methylene (B1212753) groups, leading to more complex splitting patterns than might be initially expected.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.10 | Multiplet | 1H | CH-Br (C2) |

| b | ~1.72 | Doublet of doublets | 3H | CH₃ (C1) |

| c | ~1.85 - 1.65 | Multiplet | 2H | CH₂ (C3) |

| d | ~1.60 | Multiplet | 1H | CH (C4) |

| e | ~1.40 - 1.15 | Multiplet | 2H | CH₂ (C5) |

| f | ~0.92 | Triplet | 3H | CH₃ (C6) |

| g | ~0.90 | Doublet | 3H | CH₃ (at C4) |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~55 | C2 (CH-Br) |

| ~42 | C3 (CH₂) |

| ~34 | C4 (CH) |

| ~30 | C5 (CH₂) |

| ~25 | C1 (CH₃) |

| ~22 | CH₃ (at C4) |

| ~14 | C6 (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of an alkyl halide is typically characterized by the C-Br stretching vibration, which appears in the fingerprint region.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2850 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (CH₂) | Medium |

| 1380 | C-H bend (CH₃) | Medium |

| 690-515 | C-Br stretch | Medium-Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show characteristic fragmentation patterns for alkyl bromides. A key feature is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br.

Expected Mass Spectrometry Fragmentation

| m/z | Ion | Comments |

| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peaks (M⁺, M+2⁺) |

| 99 | [C₇H₁₅]⁺ | Loss of Br radical |

| 71 | [C₅H₁₁]⁺ | Alpha cleavage, loss of C₂H₄Br radical |

| 57 | [C₄H₉]⁺ | Butyl cation, common alkane fragment |

| 43 | [C₃H₇]⁺ | Propyl cation, often the base peak |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[2]

-

Ensure the sample is fully dissolved, then transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette. The liquid height should be around 4-5 cm.[2]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy (FT-IR) Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Press the sample anvil down to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation Setup:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar).

-

Set the GC oven temperature program to adequately separate the analyte from any impurities and the solvent.

-

Set the mass spectrometer to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-250).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

-

The compound will be separated by the GC column and then enter the mass spectrometer, where it is ionized, fragmented, and detected.

-

The resulting data will be a chromatogram showing peaks over time, with a corresponding mass spectrum for each peak.

-

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and a general experimental workflow for spectroscopic analysis.

Caption: Logical workflow for structure elucidation.

Caption: General experimental workflow.

References

A Technical Guide to 2-Bromo-4-methylhexane: Sourcing, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a key alkyl halide intermediate with applications in the pharmaceutical and agrochemical industries. This document details commercially available sources, outlines synthetic methodologies, and explores its utility in organic synthesis, particularly in the development of novel therapeutic agents.

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can procure this reagent from the following vendors, among others:

| Supplier | Purity | Catalog Number |

| Vulcanchem | - | 61653-12-1 |

| ChemScene | ≥98% | CS-0524991 |

| Smolecule | - | S14147178 |

| BLD Pharm | - | 61653-12-1 |

It is advisable to consult the respective supplier's technical data sheets for detailed specifications and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its appropriate handling, storage, and application in chemical reactions.[1]

| Property | Value |

| Molecular Formula | C₇H₁₅Br |

| Molecular Weight | 179.10 g/mol |

| CAS Number | 61653-12-1 |

| IUPAC Name | This compound |

| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)CC(C)Br |

| LogP (Partition Coefficient) | 3.21 (Predicted) |

Synthetic Routes

This compound can be synthesized through several established methods in organic chemistry. The two primary routes involve the radical bromination of the corresponding alkane and the nucleophilic substitution of an alcohol.

Radical Bromination of 4-methylhexane

The free-radical bromination of 4-methylhexane is a common method for the preparation of this compound.[2] This reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN).

Reaction Scheme:

References

CAS number and molecular formula of 2-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane, a chiral secondary alkyl halide. The document covers its fundamental chemical and physical properties, stereoisomerism, detailed experimental protocols for its synthesis and subsequent reactions, and the mechanistic pathways governing its transformations. This information is intended to support researchers in organic synthesis, medicinal chemistry, and drug development.

Compound Identification and Properties

This compound is a halogenated hydrocarbon with the chemical formula C₇H₁₅Br.[1][2][3] Its structure consists of a hexane (B92381) backbone with a bromine atom at the second position and a methyl group at the fourth position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 61653-12-1[1][3] |

| Molecular Formula | C₇H₁₅Br[1][2][3] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | CCC(C)CC(C)Br[1][4] |

| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N[1][2][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Weight | 179.10 g/mol [1][2][3] | |

| XLogP3 | 3.6 | Computed[1][4] |

| Exact Mass | 178.03571 g/mol [1][4] | |

| Boiling Point | Not experimentally reported | Data for isomers like 1-bromo-4-methylhexane (B13197035) is available. |

| Density | Not experimentally reported | Data for related compounds is available through databases.[1] |

| Heavy Atom Count | 8 | Computed[4] |

| Rotatable Bond Count | 3 | Computed[3] |

Stereoisomerism

This compound possesses two chiral centers at carbons C2 and C4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The (2R,4R) and (2S,4S) isomers are one pair of enantiomers, while the (2R,4S) and (2S,4R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair is diastereomeric.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the bromination of the corresponding alcohol, 4-methylhexan-2-ol. Reagents such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids can be employed. The use of PBr₃ is often preferred for secondary alcohols as it minimizes the risk of carbocation rearrangements.

Representative Experimental Protocol: Bromination using PBr₃

Disclaimer: The following is a general procedure for the conversion of a secondary alcohol to a secondary bromide and should be adapted and optimized for this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, place 4-methylhexan-2-ol in a suitable anhydrous aprotic solvent such as diethyl ether or dichloromethane (B109758) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approximately 0.33-0.40 molar equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for several hours or overnight until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Chemical Reactivity and Mechanisms

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles.

-

Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMSO). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the C2 center. The steric hindrance from the alkyl groups on the secondary carbon can slow the rate of Sₙ2 reactions compared to primary alkyl halides.

-

Sₙ1 Mechanism: Favored by weak nucleophiles in polar protic solvents (e.g., water, ethanol). This pathway involves the formation of a secondary carbocation intermediate, which can potentially lead to a racemic mixture of products if the starting material is enantiomerically pure.

References

Health and Safety Profile of 2-Bromo-4-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of specific toxicological data for 2-Bromo-4-methylhexane. The information presented in this guide is largely based on a "read-across" approach from structurally similar compounds, primarily other C7 and C8 alkyl bromides, and general knowledge of the toxicology of haloalkanes. This guide is intended for informational purposes and should not be substituted for a comprehensive risk assessment based on experimental data for this compound.

Chemical and Physical Properties

This compound is a halogenated alkane with the chemical formula C₇H₁₅Br. Its structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 61653-12-1 | - |

| Molecular Formula | C₇H₁₅Br | - |

| Molecular Weight | 179.10 g/mol | - |

| Appearance | No data available; likely a liquid | Inferred |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | Insoluble in water | Inferred from similar compounds |

Hazard Identification and Classification

While no specific GHS classification for this compound is available, a predicted classification can be inferred from its structural analogs, such as 2-bromohexane.

| Hazard Class | Hazard Category | Hazard Statement | GHS Pictogram |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❕ |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❕ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❕ |

Note: This classification is predictive and based on data for 2-bromohexane.

Toxicological Profile (Read-Across Approach)

Due to the absence of specific toxicological studies on this compound, this section provides an overview of the potential toxicological effects based on the known hazards of alkyl bromides and similar haloalkanes.

Acute Toxicity

The acute toxicity of this compound is not known. However, alkyl bromides, in general, can be harmful if swallowed, inhaled, or in contact with skin. Inhalation may cause respiratory tract irritation.[1]

Skin and Eye Irritation

Based on data from similar compounds, this compound is expected to be a skin and eye irritant.[1] Direct contact can cause redness, pain, and inflammation.

Genotoxicity

Alkyl halides are a class of compounds that are often considered potential genotoxic impurities in pharmaceutical manufacturing.[2][3] They are alkylating agents and have the potential to react with DNA, which can lead to mutations.[4][5] Several halogenated alkanes have shown positive results in mutagenicity assays, such as the Ames test.[6]

Carcinogenicity

There is no data on the carcinogenic potential of this compound. Some haloalkanes have been found to be carcinogenic in animal studies.[7]

Neurotoxicity

Some brominated compounds have been shown to exert neurotoxic effects.[8]

Experimental Protocols (Representative)

As no specific experimental data for this compound is available, this section provides detailed methodologies for key experiments that would be used to assess the toxicological profile of a novel compound.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

Principle: This assay uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. These bacteria are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Protocol:

-

Preparation: Prepare different concentrations of the test compound.

-

Exposure: Mix the test compound with the bacterial tester strain in the presence and absence of a metabolic activation system (S9 mix).

-

Plating: Plate the mixture on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Incubate the plates for 48-72 hours.

-

Scoring: Count the number of revertant colonies and compare it to the control plates. A significant increase in the number of revertant colonies indicates mutagenic potential.

Signaling Pathways and Workflows

Given the lack of data on the specific biological effects of this compound, a generalized diagram illustrating potential pathways of chemical-induced cell death is provided below. Additionally, a logical workflow for the safety assessment of a novel chemical is presented.

Caption: Generalized signaling pathways in chemical-induced cell death.

References

- 1. fishersci.com [fishersci.com]

- 2. asianjpr.com [asianjpr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-4-methylhexane

Version: 1.0

Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-methylhexane (CAS No. 61653-12-1), a versatile haloalkane intermediate used in organic synthesis. The document covers the compound's chemical structure, physicochemical properties, and detailed synthesis methodologies. It explores its chemical reactivity, focusing on nucleophilic substitution and elimination reactions, and discusses its applications as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Introduction

This compound is a secondary alkyl halide characterized by a hexane (B92381) backbone with a bromine atom at the second carbon and a methyl group at the fourth position.[1][2] Its specific branching pattern and the presence of the reactive bromine atom make it a useful intermediate in various chemical transformations.[1] This compound is primarily utilized in laboratory settings for studying the mechanisms of haloalkane reactions and as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structural features, including chirality at two carbon centers, also make it an interesting substrate for stereoselective synthesis.[1]

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, application in synthesis, and purification. While experimentally determined data such as boiling point and density are not widely reported, a collection of its key identifiers and computed properties are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 61653-12-1 | [3][4][5] |

| Molecular Formula | C₇H₁₅Br | [1][2][4] |

| Molecular Weight | 179.10 g/mol | [1][2][4] |

| Canonical SMILES | CCC(C)CC(C)Br | [1][3][4] |

| InChI Key | NRWCWVSNXYGJCU-UHFFFAOYSA-N | [1][2][4] |

| XLogP3 (Computed) | 3.6 | [3] |

| Complexity (Computed) | 84.4 | [3] |

| Rotatable Bond Count | 3 | [4][5] |

| Appearance | Clear, colorless to yellow liquid | [6] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method depends on the desired yield, purity, and the availability of starting materials. The three primary pathways are detailed below.

General Synthesis Workflow

The following diagram illustrates the common synthetic pathways starting from commercially available precursors.

Caption: General synthetic pathways to this compound.

Experimental Protocols

This method involves the conversion of a secondary alcohol to the corresponding alkyl bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylhexan-2-ol (1.0 eq). Cool the flask in an ice bath to 0 °C.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred alcohol, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to a gentle reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Transfer the mixture to a separatory funnel. The organic layer (top layer) will contain the product.

-

Purification: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation.

This pathway involves the bromination of an alkane using bromine in the presence of ultraviolet (UV) light.[1][2] This method often produces a mixture of isomeric products and is less selective.[1]

-

Reaction Setup: In a flask suitable for photochemical reactions, combine 4-methylhexane (1.0 eq) with a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add elemental bromine (Br₂) (1.0 eq) to the solution.

-

Initiation: Irradiate the mixture with a UV lamp while stirring vigorously at room temperature. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.

-

Work-up: Once the color has dissipated, wash the reaction mixture with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any unreacted bromine, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by distillation. The resulting mixture of brominated hexanes requires separation, typically by fractional distillation, to isolate this compound.

Chemical Reactivity and Mechanisms

As a secondary alkyl halide, this compound undergoes two primary types of reactions: nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2).[1][2] The dominant pathway is influenced by factors such as the strength of the nucleophile/base, solvent polarity, and temperature.

-

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism is favored by strong, small nucleophiles in polar aprotic solvents (e.g., DMSO, acetone).[2] The reaction occurs in a single, concerted step, leading to an inversion of stereochemistry at the chiral center.[1]

-

Sₙ1 (Substitution Nucleophilic Unimolecular): This pathway is favored in the presence of weak nucleophiles and polar protic solvents (e.g., water, ethanol). It proceeds through a stable secondary carbocation intermediate, leading to a racemic mixture of products.[1]

-

E2 (Elimination Bimolecular): This reaction is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures.[2] It results in the formation of an alkene, primarily 4-methyl-2-hexene, following Zaitsev's rule.[2]

Caption: Competing reaction pathways for this compound.

Applications in Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its primary applications are found in the construction of larger, more complex molecules.

-

Pharmaceutical Synthesis: Alkyl halides like this compound are common precursors for introducing alkyl chains into target molecules. It can be used in alkylation reactions to synthesize potential analgesics and anticonvulsants.[2] The specific stereoisomers of the compound can be valuable in asymmetric synthesis to control the stereochemical outcome of a reaction.[1]

-

Agrochemicals: It is a building block in the development of herbicides and pesticides, where the specific alkyl structure can contribute to the biological activity of the final product.[2]

-

Chemical Research: The compound is used in academic and industrial laboratories to study the kinetics and mechanisms of nucleophilic substitution and elimination reactions involving haloalkanes.[1]

Conclusion

This compound is a valuable, though not widely documented, chemical intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for its conversion into a variety of other functional groups through well-understood reaction mechanisms. While detailed historical information on its discovery is scarce, its role as a building block in synthetic chemistry is clear. The protocols and data presented in this guide provide a foundational resource for researchers and professionals aiming to utilize this compound in their synthetic endeavors.

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Executive Summary

Organohalogen compounds, once considered rare in biological systems, are now recognized as a diverse and widespread class of natural products. Among these, brominated organic compounds are particularly prevalent in marine environments, where they play crucial roles in chemical defense and signaling. While the specific compound 2-bromo-4-methylhexane has not been documented as a natural product in scientific literature, a vast array of structurally related bromoalkanes and other brominated compounds are synthesized by marine organisms. This technical guide provides an in-depth review of the natural occurrence of these compounds, focusing on their sources, biosynthesis, and the experimental protocols for their isolation and analysis. Quantitative data is summarized for clarity, and key biochemical pathways are visualized to aid in understanding the underlying mechanisms of their formation.

Introduction to Naturally Occurring Organobromines

Organobromine compounds are a significant class of natural products, with over 1,600 distinct structures identified to date.[1][2][3] These molecules are produced by a wide range of life forms, including marine algae, sponges, corals, bacteria, and fungi.[3][4] The marine environment is an especially rich source of these compounds, where the higher concentration of bromide ions compared to terrestrial environments provides a ready substrate for enzymatic halogenation.[5] These natural products exhibit remarkable structural diversity, from simple volatile molecules like bromoform (B151600) (CHBr₃) to complex alkaloids and phenols.[2][6] They are often involved in critical ecological functions, such as chemical defense against predators or as antifouling agents.[4]

While a literature search did not yield evidence for the natural occurrence of this compound, the study of simpler, related bromoalkanes provides a foundational understanding of this compound class. The red algae of the genus Asparagopsis are prolific producers of volatile halogenated hydrocarbons, with bromoform being a primary metabolite.[1][7]

Natural Sources and Quantitative Data

The red seaweed Asparagopsis taxiformis is one of the most well-studied sources of natural bromoalkanes. It produces a significant quantity of bromoform and other halogenated compounds, which are of interest for their bioactivity, including potent anti-methanogenic properties in ruminants.[1][7] The concentration of these compounds can vary based on the seaweed species, geographic location, and environmental conditions such as light exposure.[1][4]

Table 1: Concentration of Bromoform and Other Halogenated Compounds in Marine Algae

| Compound | Source Organism | Concentration (mg/g Dry Weight) | Analytical Method | Reference(s) |

| Bromoform (CHBr₃) | Asparagopsis taxiformis | 5.27 - 17.8 | GC-MS | [1] |

| Bromoform (CHBr₃) | Asparagopsis taxiformis | ~6.5 - 19.2 | GC-MS | [8] |

| Halogenated Compounds (Total) | Asparagopsis armata | 2.24 (224 mg/100g) | GC-MS | [9][10] |

| 1,4-Dibromobuten-1-ol | Asparagopsis armata | 1.55 (155 mg/100g) | GC-MS | [9][10] |

Biosynthesis: The Role of Vanadium Bromoperoxidase

The biosynthesis of brominated organic compounds in marine algae is primarily catalyzed by a class of enzymes known as haloperoxidases. Vanadium-dependent bromoperoxidases (V-BrPOs) are particularly significant in this process.[3] These enzymes utilize bromide ions from seawater, along with hydrogen peroxide (a common byproduct of photosynthesis), to generate a reactive electrophilic bromine species (often considered equivalent to Br⁺).[3] This species then attacks an organic substrate, resulting in a brominated molecule.

The catalytic cycle of V-BrPO involves several key steps:

-

The vanadate (B1173111) (V⁵⁺) cofactor in the enzyme's active site reacts with hydrogen peroxide.

-

This forms a peroxo-vanadate intermediate.

-

A bromide ion then attacks this intermediate, leading to the formation of hypobromous acid (HOBr) or a related enzyme-bound brominating agent.

-

This agent is released and non-specifically brominates suitable organic acceptor molecules.

Experimental Protocols

The isolation and analysis of volatile bromoalkanes from marine algae require specific methodologies to handle their chemical nature. The following protocol is a synthesized example based on established methods for quantifying bromoform from Asparagopsis species.[6][7]

Sample Preparation and Extraction

This protocol details the analysis of volatile halogenated compounds using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Collection and Storage : Collect fresh algal biomass. Cleanse of epiphytes and debris. For long-term storage, freeze samples immediately at -20°C or, preferably, freeze-dry them. Freeze-drying is crucial for preserving volatile compounds and preparing a homogenous sample for analysis.[7]

-

Sample Preparation : Grind the freeze-dried seaweed into a fine, homogenous powder.

-

HS-SPME Extraction :

-

Place a precisely weighed amount (e.g., 50-100 mg) of the dried algal powder into a 20 mL headspace vial.

-

Add an internal standard (e.g., bromochloromethane (B122714) in a suitable solvent) for quantification.

-

Seal the vial immediately with a magnetic screw cap fitted with a PTFE/silicone septum.

-

Place the vial in a heated agitator (e.g., at 60°C for 15 minutes) to allow volatile compounds to equilibrate in the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.[6]

-

Analytical Method: GC-MS

-

Desorption and Injection : Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[6]

-

Gas Chromatography :

-

Column : Use a non-polar or medium-polarity capillary column suitable for separating volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[6]

-

Oven Temperature Program : A typical program starts at a low temperature and ramps up to separate compounds by boiling point. Example: Hold at 50°C for 2 min, ramp at 2°C/min to 100°C, then ramp at 10°C/min to 230°C and hold for 2 min.[6]

-

-

Mass Spectrometry :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 600.

-

Identification : Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention times with authentic standards.

-

Quantification : Calculate the concentration of the target analytes based on the peak area relative to the internal standard.

-

Conclusion

The natural world, particularly the marine ecosystem, is a vast repository of unique chemical structures. While this compound itself is not a known natural product, the study of related, naturally abundant bromoalkanes like bromoform provides invaluable insights for researchers in natural products chemistry and drug development. The enzymatic machinery, centered around haloperoxidases, demonstrates a robust mechanism for the biosynthesis of these compounds. Standardized analytical protocols, primarily based on GC-MS, are essential for the accurate identification and quantification of these volatile metabolites. Further exploration of the chemical diversity within marine organisms will undoubtedly uncover novel compounds with significant biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 128 Bromoform metabolites from Asparagopsis taxiformis: Formation and impact on in vitro rumen fermentation parameters and microbial composition dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. "Volatile compounds in algae and their extraction methods" by LIU Lu-lu and WANG Bao-bei [ifoodmm.cn]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Family of Bromoalkanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoalkanes, a subclass of halogenoalkanes, are aliphatic hydrocarbons in which one or more hydrogen atoms have been substituted by bromine atoms. Their unique chemical properties, particularly the polar carbon-bromine bond and the ability of the bromide ion to act as a good leaving group, make them pivotal intermediates in a vast array of organic syntheses. This guide provides a comprehensive overview of the structure, properties, and reactivity of bromoalkanes, with a special focus on their application in medicinal chemistry and drug development. Detailed experimental protocols for their synthesis and key reactions are provided, alongside quantitative data and mechanistic visualizations to facilitate a deeper understanding for researchers and professionals in the field.

Structure and Nomenclature of Bromoalkanes

The general formula for a bromoalkane is CnH2n+1Br. The nomenclature follows the IUPAC system, where "bromo" is used as a prefix to the parent alkane chain, and a number indicates the position of the bromine atom.

Bromoalkanes are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to the carbon atom bearing the bromine.[1] This classification is crucial as it significantly influences the reaction pathways they undergo.[1]

-

Primary (1°) Bromoalkane: The carbon atom bonded to the bromine is attached to one other alkyl group (e.g., 1-bromobutane).

-

Secondary (2°) Bromoalkane: The carbon atom bonded to the bromine is attached to two other alkyl groups (e.g., 2-bromobutane).

-

Tertiary (3°) Bromoalkane: The carbon atom bonded to the bromine is attached to three other alkyl groups (e.g., 2-bromo-2-methylpropane).

Physical Properties of Bromoalkanes

The physical properties of bromoalkanes are dictated by the nature of the carbon-bromine bond and the overall molecular structure. The C-Br bond is polar due to the difference in electronegativity between carbon (2.55) and bromine (2.96). This polarity leads to dipole-dipole interactions, resulting in higher boiling points compared to their parent alkanes.[2]

Data Presentation: Physical Properties

Table 1: Boiling Points of Selected Bromoalkanes

| Bromoalkane | Structure | Type | Boiling Point (°C) | Boiling Point (K) |

| Bromomethane | CH₃Br | Methyl | 3.6 | 276.6 |

| Bromoethane | CH₃CH₂Br | Primary | 38.4 | 311.4 |

| 1-Bromopropane | CH₃CH₂CH₂Br | Primary | 71 | 344 |

| 2-Bromopropane | (CH₃)₂CHBr | Secondary | 59.4 | 332.4 |

| 1-Bromobutane | CH₃(CH₂)₃Br | Primary | 101.6 | 374.6 |

| 2-Bromobutane | CH₃CHBrCH₂CH₃ | Secondary | 91.2 | 364.2 |

| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary | 73.1 | 346.1 |

Data sourced from multiple references.[2][3][4][5]

Key Observations:

-

Effect of Chain Length: Boiling points increase with the length of the carbon chain due to increased van der Waals forces.[1]

-

Effect of Branching: For isomeric bromoalkanes, boiling points decrease with increased branching. A more spherical shape reduces the surface area for intermolecular contact, weakening the van der Waals forces.[5]

-

Effect of Halogen: For a given alkyl group, the boiling point increases with the atomic mass of the halogen (R-Cl < R-Br < R-I).

Table 2: Carbon-Bromine Bond Dissociation Energies

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

| CH₃-Br | C-Br | 70 | 293 |

| CH₃CH₂-Br | C-Br | 68 | 285 |

| (CH₃)₂CH-Br | C-Br | 68 | 285 |

| (CH₃)₃C-Br | C-Br | 65 | 272 |

| CCl₃-Br | C-Br | 49 | 205 |

| CHBr₂-Br | C-Br | 55.5 | 232 |

Data sourced from multiple references.[6][7][8][9]

The C-Br bond is weaker than C-Cl and C-F bonds, contributing to the higher reactivity of bromoalkanes in nucleophilic substitution and elimination reactions.

Chemical Properties and Reactions

Bromoalkanes undergo two main types of reactions: nucleophilic substitution and elimination. The preferred pathway is determined by the structure of the bromoalkane, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions

In these reactions, a nucleophile (an electron-rich species) attacks the partially positive carbon atom of the C-Br bond, leading to the displacement of the bromide ion.

This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack).[10] The reaction rate is dependent on the concentration of both the bromoalkane and the nucleophile.

Rate = k[R-Br][Nu⁻]

SN2 reactions are favored for primary and, to a lesser extent, secondary bromoalkanes due to minimal steric hindrance.[10]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vedantu.com [vedantu.com]

- 4. quora.com [quora.com]

- 5. Khan Academy [khanacademy.org]

- 6. The dissociation energy of a carbon-bromine bond is typically - Brown 14th Edition Ch 18 Problem 17a [pearson.com]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. BDE [ursula.chem.yale.edu]

- 10. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]

Methodological & Application

Application Notes and Protocols: Formation and Use of (4-methylhexan-2-yl)magnesium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents widely utilized in organic synthesis for the formation of carbon-carbon bonds. Their application is fundamental in the pharmaceutical industry for the construction of complex molecular skeletons. This document provides detailed application notes and protocols for the preparation of a specific secondary Grignard reagent, (4-methylhexan-2-yl)magnesium bromide, from 2-bromo-4-methylhexane. The protocols will cover the synthesis of the Grignard reagent and its subsequent reaction with a model electrophile, acetone (B3395972), to yield 2,4-dimethylhexan-2-ol.

The formation of Grignard reagents from secondary alkyl halides can be challenging due to slower reaction rates and a higher propensity for side reactions, such as elimination and Wurtz coupling.[1] Therefore, careful control of reaction conditions is crucial for achieving a successful outcome.

Reaction Scheme

The overall process involves two main stages: the formation of the Grignard reagent and its subsequent reaction with an electrophile.

1. Formation of (4-methylhexan-2-yl)magnesium bromide:

2. Reaction with Acetone:

3. Acidic Workup:

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for the formation of (4-methylhexan-2-yl)magnesium bromide and its subsequent reaction with acetone.

| Parameter | Value | Notes |

| Grignard Reagent Formation | ||

| This compound | 1.0 equiv. | Starting alkyl halide. |

| Magnesium Turnings | 1.2 - 1.5 equiv. | Excess magnesium ensures complete reaction.[2] |

| Anhydrous Diethyl Ether or THF | ~5-10 mL per g of Mg | The solvent must be scrupulously dry.[3][4] |

| Initiator (Iodine crystal or 1,2-dibromoethane) | Catalytic amount | Helps to activate the magnesium surface.[1][3] |

| Reaction Temperature | Room temperature to gentle reflux | Initiation may require gentle heating.[5] |

| Reaction Time | 1 - 3 hours | Monitor for the disappearance of magnesium.[6] |

| Expected Yield of Grignard Reagent | 70 - 90% | Yields can vary based on conditions and purity of reagents. |

| Reaction with Acetone | ||

| (4-methylhexan-2-yl)magnesium bromide | 1.0 equiv. | Freshly prepared Grignard solution. |

| Acetone | 1.0 equiv. | The electrophile. |

| Reaction Temperature | 0 °C to room temperature | The addition of acetone is typically done at 0 °C.[6] |

| Reaction Time | 30 - 60 minutes | |

| Workup | ||

| Saturated Aqueous NH4Cl or dilute HCl | Sufficient to quench | Added slowly at 0 °C to protonate the alkoxide.[6] |

| Expected Yield of 2,4-dimethylhexan-2-ol | 60 - 80% (based on this compound) | Overall yield for the two-step process. |

Experimental Protocols

Protocol 1: Formation of (4-methylhexan-2-yl)magnesium bromide

Materials:

-

Three-necked round-bottom flask, flame-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl2)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)[3]

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware under a stream of inert gas.[5] The setup should consist of the three-necked flask equipped with the reflux condenser, dropping funnel, and a gas inlet.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium surface.[1][3]

-

Initiation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a portion of the anhydrous ether. Add a small amount of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun or a warm water bath.[5] Successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.[5]

-

Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[5] If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.[5] The resulting Grignard reagent solution will typically be gray and cloudy.[5]

Protocol 2: Reaction with Acetone

Materials:

-

The freshly prepared (4-methylhexan-2-yl)magnesium bromide solution

-

Acetone, anhydrous

-

Anhydrous diethyl ether or THF

-

Ice bath

Procedure:

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.[6]

-

Addition of Electrophile: Prepare a solution of acetone (1.0 equivalent) in anhydrous ether. Add this solution dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[6]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.[5]

Protocol 3: Workup and Purification

Materials:

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution or dilute hydrochloric acid (HCl)

-

Separatory funnel

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH4Cl solution or dilute HCl dropwise to quench the reaction and protonate the resulting alkoxide.[6]

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether to dissolve all the organic product. Wash the organic layer with water and then with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous MgSO4 or Na2SO4.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product, 2,4-dimethylhexan-2-ol, can be purified by distillation or column chromatography on silica (B1680970) gel.

Visualizations

Caption: Workflow for the formation of the Grignard reagent.

Caption: Workflow for the reaction with acetone and workup.

Applications in Drug Development

The (4-methylhexan-2-yl)magnesium bromide reagent is a valuable building block for introducing a branched, lipophilic alkyl group into a molecule. This can be particularly useful in drug development for the following reasons:

-

Modulating Lipophilicity: The introduction of the 4-methylhexyl group can increase the lipophilicity of a drug candidate, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploring Structure-Activity Relationships (SAR): By incorporating this specific branched alkyl chain, medicinal chemists can probe the steric and electronic requirements of a biological target's binding pocket.

-

Synthesis of Complex Molecules: This Grignard reagent can be used to synthesize a wide variety of compounds, including tertiary alcohols, ketones, and carboxylic acids, which may serve as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs).[7][8]

Safety Precautions

-

Grignard reagents are highly reactive and can ignite spontaneously in air. All manipulations must be carried out under a dry, inert atmosphere (nitrogen or argon).[9]

-

Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.[9]

-

The reaction to form the Grignard reagent is exothermic and can become vigorous. Ensure proper temperature control and have an ice bath readily available.[9]

-

The quenching step with aqueous acid is also highly exothermic and will release flammable gases. Perform this step slowly and with adequate cooling.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. benchchem.com [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Grignard reagent - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-4-methylhexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic substitution reactions of 2-bromo-4-methylhexane, a secondary alkyl halide. Due to its structure, this compound can undergo both unimolecular (S(_N)1) and bimolecular (S(_N)2) nucleophilic substitution reactions. The predominant reaction pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. Understanding and controlling these reaction pathways is crucial for the targeted synthesis of desired products, which can be valuable intermediates in drug development and other areas of chemical synthesis.

Reaction Mechanisms

This compound serves as a substrate for two competing nucleophilic substitution mechanisms: S(_N)1 and S(_N)2. The secondary nature of the carbon atom bonded to the bromine atom allows for either pathway to be favored under specific conditions.

-

S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the alkyl halide and is favored by polar protic solvents, which can stabilize the intermediate carbocation.[1][2] Weak nucleophiles are typically used in S(_N)1 reactions.[3]

-

S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs.[1] The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[4] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.[3] Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions.[1]

Data Presentation

The following tables summarize representative quantitative and qualitative data for the nucleophilic substitution reactions of this compound under various conditions.

| Reaction Type | Nucleophile | Solvent | Relative Rate | Major Product(s) | Predominant Mechanism |

| Solvolysis | Ethanol (B145695) | Ethanol | 1 | 2-Ethoxy-4-methylhexane, 4-Methyl-1-hexene, 4-Methyl-2-hexene | S(_N)1 / E1 |

| Solvolysis | Methanol | Methanol | >1 | 2-Methoxy-4-methylhexane, 4-Methyl-1-hexene, 4-Methyl-2-hexene | S(_N)1 / E1 |

| Substitution | Sodium Iodide | Acetone (B3395972) | Moderate | 2-Iodo-4-methylhexane | S(_N)2 |

| Substitution | Sodium Azide | DMSO | Moderate | 2-Azido-4-methylhexane | S(_N)2 |

| Substitution | Sodium Cyanide | DMSO | Slow | 4-Methylhexane-2-carbonitrile | S(_N)2 |

Table 1: Reaction Outcomes for Nucleophilic Substitution of this compound. This table presents the expected products and predominant mechanisms for the reaction of this compound with different nucleophiles and solvents. Relative rates are estimated based on general principles of nucleophilic substitution reactions for secondary alkyl halides.

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Observation |

| 1-Bromobutane | NaI (15%) | Acetone | 25 | < 1 min | Rapid formation of a white precipitate (NaBr) |

| 2-Bromobutane | NaI (15%) | Acetone | 25 | 5-15 min | Slower formation of a white precipitate (NaBr) |

| This compound | NaI (15%) | Acetone | 25 | ~20-40 min | Gradual formation of a white precipitate (NaBr) |

| 2-Bromo-2-methylpropane (B165281) | NaI (15%) | Acetone | 25 | > 1 hr | Very slow to no reaction |

Table 2: Comparative Reaction Times for S(_N)2 Reactions of Alkyl Bromides with Sodium Iodide in Acetone. This table provides a semi-quantitative comparison of reaction rates based on the time taken for the observation of a sodium bromide precipitate. The data for 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane are based on typical laboratory observations, and the time for this compound is an educated estimate based on its structure as a secondary alkyl halide with some steric hindrance.[5]

Experimental Protocols

The following are detailed protocols for conducting S(_N)1 and S(_N)2 reactions with this compound.

Protocol 1: S(_N)1 Solvolysis of this compound in Ethanol

Objective: To synthesize 2-ethoxy-4-methylhexane via an S(_N)1 reaction and monitor the reaction progress by titration of the HBr byproduct.

Materials:

-

This compound

-

Absolute Ethanol

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Phenolphthalein (B1677637) indicator

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Burette, pipette, and conical flasks for titration

-

Ice bath

Procedure:

-

Place 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Add 2.0 mL of this compound to the flask.

-

Add a few drops of phenolphthalein indicator to the mixture.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

At regular time intervals (e.g., every 15 minutes), withdraw a 1.0 mL aliquot of the reaction mixture and transfer it to a conical flask containing 10 mL of ice-cold distilled water to quench the reaction.

-

Titrate the quenched sample with standardized 0.1 M NaOH solution until a faint pink endpoint is observed.

-

Record the volume of NaOH used.

-